molecular formula C13H15ClN2O B1529031 1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one hydrochloride CAS No. 1803584-63-5

1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one hydrochloride

Cat. No. B1529031
CAS RN: 1803584-63-5
M. Wt: 250.72 g/mol
InChI Key: HIVDXLCLDDKTOI-UHFFFAOYSA-N
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Description

1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one hydrochloride, also known as 1-AP-HCl, is a synthetic compound belonging to the pyridinone family. It is a small molecule with a molecular weight of 178.66 g/mol and a melting point of 124-126°C. It is a versatile compound with a wide range of scientific applications.

Scientific Research Applications

Formation and Reactivity of Dihydropyridine Derivatives

Dihydropyridines, including structures similar to 1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one hydrochloride, have been extensively studied for their formation processes and reactivity. For instance, the formation of heterocyclic aromatic amines like PhIP through reactions involving phenylacetaldehyde and 2-phenylethylamine demonstrates the reactivity of related compounds under thermal conditions (Zöchling & Murkovic, 2002). Such insights are crucial for understanding the chemical pathways and potential applications of dihydropyridines in synthetic chemistry.

Catalytic Reductions and Synthesis

Research into chiral bridged macrocyclic 1,4-dihydropyridines explores their potential for enantioselective reductions, indicating the utility of dihydropyridine derivatives in asymmetric synthesis (Talma et al., 1985). This application is vital for the development of pharmaceuticals and complex organic molecules, showcasing the versatility of dihydropyridine derivatives in catalysis and organic synthesis.

Biomedical Applications

Dihydropyridine derivatives are also explored for their biomedical potentials, such as inhibitors for specific enzymes. For example, elastase inhibitors based on 1,4-bisphenyl-1,4-dihydropyridine derivatives offer insights into the therapeutic applications of these compounds in treating chronic diseases (Reboud-Ravaux, 2004). Moreover, the study of hydroxylated dihydropyridine analogs inhibiting dihydropteridine reductase highlights their significance in neurochemical research and potential therapeutic applications (Abell et al., 1984).

Synthesis and Functionalization

The modular synthesis of chiral 1,2-dihydropyridines showcases advanced methodologies in organic chemistry, facilitating the creation of structurally diverse compounds (Mu et al., 2021). Such strategies enable the exploration of new materials and molecules with potential applications in drug development and material science.

properties

IUPAC Name

1-(2-amino-2-phenylethyl)pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c14-12(11-6-2-1-3-7-11)10-15-9-5-4-8-13(15)16;/h1-9,12H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVDXLCLDDKTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CC=CC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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